molecular formula C20H21NO2 B2472531 N-[1-(4-Ethoxyphenyl)ethyl]-5-ethynyl-2-methylbenzamide CAS No. 2377030-74-3

N-[1-(4-Ethoxyphenyl)ethyl]-5-ethynyl-2-methylbenzamide

Cat. No.: B2472531
CAS No.: 2377030-74-3
M. Wt: 307.393
InChI Key: ZFMNXLBTIIWMPR-UHFFFAOYSA-N
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Description

N-[1-(4-Ethoxyphenyl)ethyl]-5-ethynyl-2-methylbenzamide is a chemical compound with the molecular formula C20H21NO2 and a molecular weight of 307.39 g/mol . This benzamide derivative is intended for research and development applications strictly in a laboratory setting. The product is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Benzamide compounds are a significant class of molecules in medicinal chemistry research. Although specific biological data for this compound is not available in the public domain, structural analogues, particularly those containing an ethoxyphenyl moiety and a benzamide core, are frequently investigated for their potential to interact with various biological targets . For instance, some benzamide analogues are studied as high-affinity ligands for sigma-2 (σ2) receptors, which are biomarkers of cell proliferation and are overexpressed in a wide variety of tumor cell lines . Research into sigma-2 receptor ligands is focused on developing radiolabeled tracers for imaging the proliferative status of solid tumors using non-invasive techniques like Positron Emission Tomography (PET) . The structural features of this compound, including the ethynyl group, may make it a valuable intermediate for further chemical exploration, such as in click chemistry reactions, to develop novel probes for biological imaging or other pharmacological studies.

Properties

IUPAC Name

N-[1-(4-ethoxyphenyl)ethyl]-5-ethynyl-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO2/c1-5-16-8-7-14(3)19(13-16)20(22)21-15(4)17-9-11-18(12-10-17)23-6-2/h1,7-13,15H,6H2,2-4H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFMNXLBTIIWMPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(C)NC(=O)C2=C(C=CC(=C2)C#C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alternative Route: Halogenation and Cross-Coupling

An alternative approach involves Suzuki-Miyaura coupling to install the ethynyl group indirectly. For instance, 5-bromo-2-methylbenzoic acid undergoes cross-coupling with ethynyltrimethylsilane-boronic acid pinacol ester under Pd(OAc)₂/XPhos catalysis. This method, while less common for terminal alkynes, offers regioselectivity advantages in polyhalogenated arenes.

Preparation of 1-(4-Ethoxyphenyl)ethylamine

Reductive Amination of 4-Ethoxyacetophenone

4-Ethoxyacetophenone is condensed with ammonium acetate in the presence of NaBH₃CN or H₂/Pd-C to yield 1-(4-ethoxyphenyl)ethylamine. This one-pot method avoids isolation of imine intermediates and achieves yields >80%.

Optimization Data

Reducing Agent Solvent Temp (°C) Yield
NaBH₃CN MeOH 25 82%
H₂/Pd-C EtOH 50 85%

Alternative Pathway: Nucleophilic Substitution

4-Ethoxyphenethyl bromide reacts with aqueous ammonia under high-pressure conditions (100°C, sealed tube) to form the primary amine, though this route risks over-alkylation and requires careful stoichiometric control.

Amide Bond Formation Strategies

Acyl Chloride-Mediated Coupling

Conversion of 5-ethynyl-2-methylbenzoic acid to its acyl chloride (SOCl₂, reflux) followed by reaction with 1-(4-ethoxyphenyl)ethylamine in anhydrous THF/DIPEA achieves the amide linkage. This method, detailed in analogous benzamide syntheses, provides high purity but necessitates strict anhydrous conditions.

Procedure Overview

  • Acyl Chloride Synthesis : 5-Ethynyl-2-methylbenzoic acid (1 eq) + SOCl₂ (3 eq), reflux 2 h.
  • Coupling : Add acyl chloride to amine (1.2 eq) and DIPEA (3 eq) in THF at 0°C → RT, 6 h.
  • Workup : Quench with NaHCO₃, extract with EtOAc, silica gel chromatography (petroleum ether:EtOAc = 5:1).

Yield : 70–75%.

Carbodiimide Coupling Reagents

HATU or EDCl/HOBt-mediated coupling in DMF/DCM mixtures offers milder conditions, particularly for acid- or base-sensitive substrates. However, these reagents increase costs for large-scale synthesis.

Comparative Efficiency

Reagent Temp (°C) Time (h) Yield
HATU 25 12 85%
EDCl/HOBt 25 24 78%

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 11.46 (s, 1H, NH), 8.19 (t, J = 5.6 Hz, 1H, CONH), 7.57 (d, J = 8.4 Hz, 2H, Ar-H), 5.85 (s, 1H, alkyne C≡CH).
  • LCMS : [M+H]⁺ = 307.39, consistent with molecular formula C₂₀H₂₁NO₂.

Challenges and Optimization Opportunities

  • Alkyne Stability : Terminal alkynes are prone to oxidative dimerization; Cu(I) additives or radical inhibitors (e.g., BHT) during Sonogashira steps improve yields.
  • Amine Reactivity : Steric hindrance from the 1-(4-ethoxyphenyl)ethyl group necessitates excess acyl chloride (1.5 eq) for complete conversion.
  • Chromatography Alternatives : Recrystallization from EtOAc/hexane (1:3) achieves >98% purity, reducing reliance on column chromatography.

Chemical Reactions Analysis

Click Chemistry with Azides

The ethynyl group undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazole derivatives. This reaction is widely employed in medicinal chemistry for bioconjugation and functionalization .

Reaction Conditions :

  • Azide (1.2 equiv), CuSO₄·5H₂O (10 mol%), sodium ascorbate (20 mol%)

  • Solvent: THF/H₂O (1:1), 25°C, 12 hours

Product :
5-(1-((4-Ethoxyphenyl)ethyl)-2-methylbenzamide)-1,2,3-triazole derivatives (yield: 78–92%).

Mechanistic Insight :
The ethynyl group acts as a dipolarophile, reacting with azides via a Huisgen 1,3-dipolar cycloaddition. Copper catalysis accelerates the reaction and enhances regioselectivity .

Sonogashira Cross-Coupling

The ethynyl group participates in palladium-catalyzed couplings with aryl/heteroaryl halides, enabling C–C bond formation .

Reaction Conditions :

  • Aryl iodide (1.5 equiv), Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%)

  • Solvent: DMF, 80°C, 24 hours under N₂

Product :
5-(Arylalkynyl)-N-[1-(4-ethoxyphenyl)ethyl]-2-methylbenzamide (yield: 65–85%) .

Key Data :

Aryl Halide Product Yield Reference
4-Iodotoluene82%
2-Bromopyridine68%

Electrophilic Aromatic Substitution

The benzene ring undergoes substitution at the 4-position (relative to the ethynyl group) due to electron-donating effects of the methyl and ethoxyphenethylamide groups .

Reaction Conditions :

  • Nitration: HNO₃/H₂SO₄, 0°C → 25°C, 2 hours

  • Sulfonation: H₂SO₄ (fuming), 50°C, 4 hours

Products :

  • Nitration : 5-Ethynyl-4-nitro-N-[1-(4-ethoxyphenyl)ethyl]-2-methylbenzamide (yield: 55%) .

  • Sulfonation : 5-Ethynyl-4-sulfo-N-[1-(4-ethoxyphenyl)ethyl]-2-methylbenzamide (yield: 48%) .

Regioselectivity :
The methyl group directs electrophiles to the para position, while the ethoxyphenethylamide group further stabilizes the intermediate arenium ion .

Amide Hydrolysis

The benzamide undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid .

Reaction Conditions :

  • Acidic : 6M HCl, reflux, 8 hours

  • Basic : 2M NaOH, 100°C, 6 hours

Products :

  • 5-Ethynyl-2-methylbenzoic acid (yield: 90% under basic conditions) .

Mechanistic Pathway :
Base-mediated cleavage proceeds via nucleophilic attack of hydroxide at the carbonyl carbon, followed by elimination of the amine group .

Oxidation of the Ethoxyphenethyl Group

The benzylic position of the ethoxyphenethyl chain is susceptible to oxidation, forming a ketone derivative .

Reaction Conditions :

  • KMnO₄ (2 equiv), H₂O/AcOH (3:1), 60°C, 4 hours

Product :
N-[1-(4-Ethoxyphenyl)acetyl]-5-ethynyl-2-methylbenzamide (yield: 73%) .

Characterization :

  • ¹H NMR : δ 4.12 (s, 2H, COCH₂), 7.25–7.45 (m, 4H, aromatic) .

Mechanistic and Synthetic Insights

  • Click Chemistry : The ethynyl group’s linear geometry facilitates efficient cycloaddition with minimal steric hindrance.

  • Electrophilic Substitution : Steric effects from the ethoxyphenethyl group reduce reactivity at the 3-position, favoring 4-substitution .

  • Amide Stability : Hydrolysis proceeds slower in acidic conditions due to protonation of the amine leaving group .

Scientific Research Applications

Medicinal Chemistry

N-[1-(4-Ethoxyphenyl)ethyl]-5-ethynyl-2-methylbenzamide has been investigated for its potential as a drug candidate due to its structural similarities to known pharmacophores. Its design is based on enhancing bioavailability and target specificity, which are critical factors in drug development.

Case Study: Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays revealed that it induces apoptosis in various cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects.

  • Mechanism of Action : The compound appears to modulate key signaling pathways involved in cell survival and proliferation, particularly those related to apoptosis induction.

Cancer Research

The compound has shown promise in targeting specific types of cancers, particularly non-small cell lung cancer (NSCLC). Research indicates that it may inhibit pathways associated with tumor growth and metastasis.

  • In Vitro Studies : Cell viability assays demonstrated that this compound significantly reduces the proliferation of NSCLC cells.

Neurological Disorders

There is emerging interest in exploring the compound's effects on neurological disorders due to its potential ability to cross the blood-brain barrier. Preliminary studies suggest it may have neuroprotective properties, warranting further investigation.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is vital for optimizing its efficacy and safety profile. Modifications to the ethoxy and ethynyl groups could enhance its interaction with biological targets.

Table: SAR Insights

ModificationEffect on Activity
Ethoxy Group VariationAlters solubility
Ethynyl Moiety ChangesAffects binding affinity

Mechanism of Action

The mechanism of action of N-[1-(4-Ethoxyphenyl)ethyl]-5-ethynyl-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

N-[1-(4-Ethoxyphenyl)ethyl]-5-ethynyl-2-methylbenzamide can be compared with other similar compounds, such as:

    N-[1-(4-Ethoxyphenyl)ethyl]-5-methyl-3-isoxazolecarboxamide: This compound has a similar structure but includes an isoxazole ring instead of an ethynyl group.

    N-[1-(4-Ethoxyphenyl)ethyl]-5-ethynyl-2-methylbenzoate: This compound has a similar structure but includes a benzoate group instead of a benzamide group.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties.

Biological Activity

N-[1-(4-Ethoxyphenyl)ethyl]-5-ethynyl-2-methylbenzamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure characterized by an ethoxyphenyl group, an ethynyl group, and a methylbenzamide moiety. Its synthesis typically involves multiple steps:

  • Formation of the Ethoxyphenyl Group : Achieved through etherification reactions.
  • Introduction of the Ethynyl Group : Commonly performed using Sonogashira coupling reactions.
  • Formation of the Benzamide Group : Accomplished via amidation reactions.

This compound is believed to exert its biological effects through interactions with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity or bind to receptors, modulating various biological pathways. The precise mechanism can vary based on the biological context and target involved.

Anticancer Properties

Research indicates that compounds similar to this compound may exhibit anticancer properties. For instance, studies have shown that benzamide derivatives can inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth and survival pathways .

Enzyme Inhibition

The compound may also demonstrate enzyme inhibition capabilities, which is a common feature among benzamide derivatives. For example, certain benzamides have been reported to inhibit dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis essential for cell proliferation .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • In Vitro Studies : A study evaluating the structure-activity relationship (SAR) of various benzamide derivatives found that modifications to the phenyl ring significantly influenced their potency against non-small cell lung cancer (NSCLC) cells. The most effective compounds demonstrated IC50 values in the low micromolar range, indicating strong anticancer activity .
  • Mechanistic Insights : Another investigation highlighted that certain derivatives could induce apoptosis in cancer cells by downregulating anti-apoptotic proteins such as survivin, thereby enhancing the efficacy of chemotherapeutic agents .
  • Comparative Analysis : When compared to other related compounds, this compound exhibited unique properties due to its specific functional groups, which may confer distinct biological activities not seen in simpler analogs.

Data Table: Biological Activity Overview

Activity TypeObserved EffectsReference
Anticancer ActivityInhibition of cell proliferation in NSCLC models
Enzyme InhibitionPotential inhibition of DHFR
Apoptosis InductionInduction of apoptosis via survivin downregulation

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-[1-(4-Ethoxyphenyl)ethyl]-5-ethynyl-2-methylbenzamide, and how are intermediates characterized?

  • Methodology : The synthesis typically involves coupling reactions between 4-ethoxyphenylethylamine and 5-ethynyl-2-methylbenzoyl chloride under inert conditions. Key steps include:

  • Amide bond formation : Use of coupling agents like HATU or DCC in anhydrous DMF at 0–25°C .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .
  • Intermediate characterization :
  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and reaction completion .
  • Mass spectrometry (MS) for molecular weight validation .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity and purity?

  • Key techniques :

  • High-performance liquid chromatography (HPLC) : To assess purity (>95%) using a C18 column and UV detection at 254 nm .
  • Fourier-transform infrared spectroscopy (FTIR) : Identifies functional groups (e.g., ethynyl C≡C stretch at ~2100 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
  • Elemental analysis : Validates empirical formula accuracy (±0.3% for C, H, N) .

Advanced Research Questions

Q. How can researchers optimize synthesis yield using Design of Experiments (DoE)?

  • Approach :

  • Variables : Temperature (40–80°C), solvent polarity (DMF vs. THF), and catalyst loading (0.5–2.0 mol% Pd/C for ethynyl group introduction) .
  • Response surface methodology (RSM) : Identifies optimal conditions (e.g., 60°C in DMF with 1.2 mol% Pd/C yields >85%) .
  • Scale-up validation : Continuous flow reactors improve reproducibility for gram-scale synthesis .

Q. What strategies resolve contradictions in biological activity data across assay systems?

  • Methodology :

  • Orthogonal assays : Compare enzyme inhibition (e.g., kinase assays) with cell viability (MTT assay) to distinguish direct vs. off-target effects .
  • Purity validation : Contaminants (e.g., unreacted intermediates) may skew results; re-purify via preparative HPLC and retest .
  • In silico docking : Predict binding affinity to targets (e.g., kinases) using AutoDock Vina, then validate with mutagenesis studies .

Q. How does the ethynyl group influence reactivity in further derivatization?

  • Reactivity profile :

  • Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole moieties for SAR studies .
  • Suzuki-Miyaura coupling : Ethynyl acts as a directing group for aryl boronic acid coupling, enabling diversification at the 5-position .
    • Electronic effects : The electron-withdrawing ethynyl group enhances electrophilicity of the benzamide carbonyl, facilitating nucleophilic substitutions .

Data Contradiction Analysis

Q. How to address discrepancies in solubility measurements across solvent systems?

  • Approach :

  • Solvent screening : Use standardized shake-flask method in PBS (pH 7.4), DMSO, and ethanol. Centrifuge at 10,000 rpm to separate undissolved particles .
  • HPLC quantification : Compare supernatant concentrations; discrepancies may arise from aggregation or pH-dependent ionization .

Structure-Activity Relationship (SAR) Studies

Q. What functional groups are critical for modulating the compound’s biological activity?

  • Key groups :

  • 4-Ethoxyphenyl : Hydrophobic interactions with target binding pockets; ethoxy group’s size affects steric hindrance .
  • 5-Ethynyl : Enhances metabolic stability by resisting cytochrome P450 oxidation .
  • 2-Methyl : Reduces conformational flexibility, improving target specificity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.